![molecular formula C12H14FNO B7574701 N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of its breakdown by GABA transaminase can lead to increased GABA levels and enhanced GABAergic neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide exerts its pharmacological effects by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to increase GABA levels in the brain and exert anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. In addition, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide in laboratory experiments is limited by its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide in various neurological and psychiatric disorders. In addition, the development of more potent and selective GABA transaminase inhibitors may lead to the development of more effective treatments for these disorders. Finally, the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide as a tool to study the role of GABAergic neurotransmission in various physiological and pathological processes may lead to the development of new therapeutic strategies for these conditions.
Méthodes De Synthèse
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropylamine with 3-fluorobenzyl bromide to form the intermediate N-cyclopropyl-3-fluorobenzylamine, which is then reacted with ethyl chloroacetate to form the final product N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide.
Applications De Recherche Scientifique
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to increase GABA levels in the brain and exert anticonvulsant, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14(12-5-6-12)8-10-3-2-4-11(13)7-10/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMSSPMZKZGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC(=CC=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
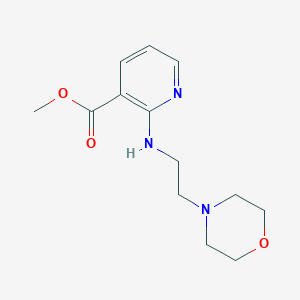
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
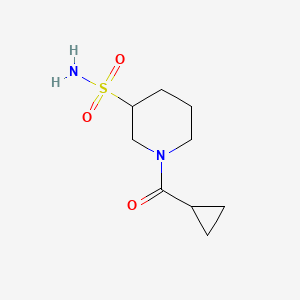
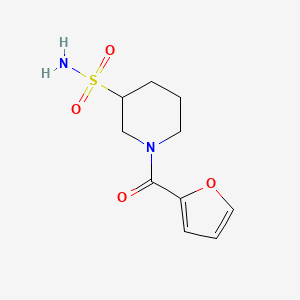
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
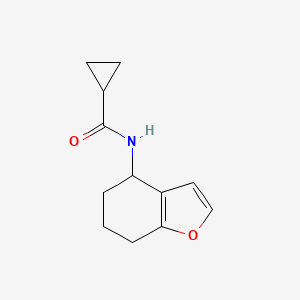
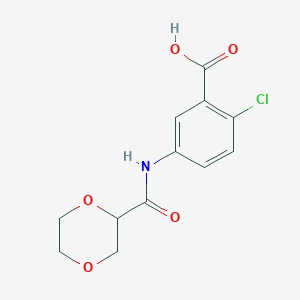
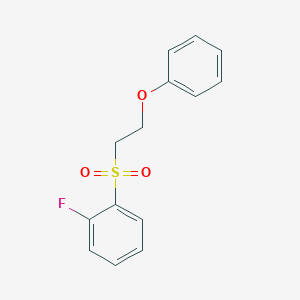

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

